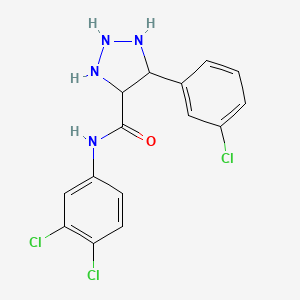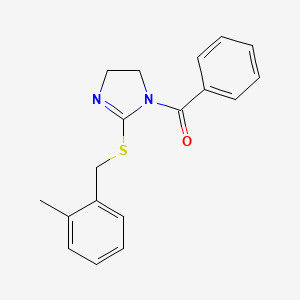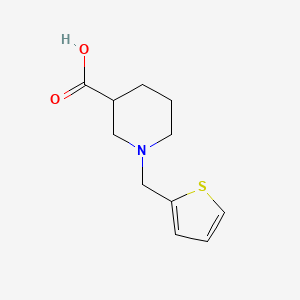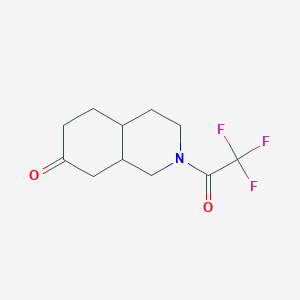
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide, also known as CDC, is a chemical compound that has gained attention due to its potential use in scientific research. This compound belongs to the family of triazolidine-4-carboxamide derivatives and is known for its unique structure and properties.
Scientific Research Applications
Antitumor Potential
Research reveals the synthesis and investigation of similar compounds with structural relevance to 5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide, demonstrating significant antitumor activities. For instance, Stevens et al. (1984) describe the synthesis of a novel broad-spectrum antitumor agent, highlighting the potential of these compounds in cancer treatment through their curative activity against L-1210 and P388 leukemia, suggesting a prodrug modification mechanism for enhanced efficacy (Stevens et al., 1984).
DNA Interaction and Antimicrobial Activity
Mizuno and Decker (1976) investigated the interaction of a related compound with DNA, revealing insights into its rapid hydrolysis and the subsequent effects on DNA structure and function. This study provides a foundational understanding of how these compounds can influence DNA, which could be pivotal in developing new therapeutic strategies (Mizuno & Decker, 1976).
Corrosion Inhibition
Lagrenée et al. (2002) and Bentiss et al. (2007) explore the efficiency of triazole derivatives as corrosion inhibitors, offering insights into their potential industrial applications. These studies demonstrate how this compound and similar compounds can provide significant protection against corrosion in acidic media, marking their importance in materials science and engineering (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antipathogenic and Antibiofilm Properties
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas showing significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of such compounds in combating microbial growth and biofilm formation, suggesting avenues for developing novel antimicrobial agents with enhanced efficacy (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O/c16-9-3-1-2-8(6-9)13-14(21-22-20-13)15(23)19-10-4-5-11(17)12(18)7-10/h1-7,13-14,20-22H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVZLHUHMPNMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-bromophenyl)-4-({4-[(dimethylamino)sulfonyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2538261.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)

![3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2538267.png)



![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)